molecular formula C13H10O4 B155404 6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione CAS No. 1991-28-2

6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione

Cat. No.: B155404
CAS No.: 1991-28-2
M. Wt: 230.22 g/mol
InChI Key: ZQLJQHMLZSOCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is a derivative of 1,4-naphthoquinone This compound is characterized by the presence of an acetyl group at the 6th position, a hydroxyl group at the 5th position, and a methyl group at the 7th position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-naphthoquinone derivatives, including 6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione, typically involves the oxidation of naphthalene derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction conditions often involve acidic or basic environments to facilitate the oxidation process .

Industrial Production Methods

Industrial production of 1,4-naphthoquinone derivatives can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The biological activity of 6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is primarily attributed to its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly effective against microbial cells and cancer cells, which are more susceptible to oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.

    Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits similar antibacterial and antifungal activities.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.

Uniqueness

6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione is unique due to the specific arrangement of functional groups, which enhances its biological activity and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1991-28-2

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H10O4/c1-6-5-8-9(15)3-4-10(16)12(8)13(17)11(6)7(2)14/h3-5,17H,1-2H3

InChI Key

ZQLJQHMLZSOCMZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O

Canonical SMILES

CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O

1991-28-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione
Reactant of Route 2
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione
Reactant of Route 3
Reactant of Route 3
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione
Reactant of Route 4
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione
Reactant of Route 5
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione
Reactant of Route 6
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.